1-(4-Fluorophenyl)biguanide hydrochloride
Overview
Description
1-(4-Fluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C6H4NHC(NH)NHC(NH)NH2 · HCl and a molecular weight of 231.66 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group attached to a biguanide moiety, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)biguanide hydrochloride typically involves the reaction of 4-fluoroaniline with cyanoguanidine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)biguanide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting cellular energy production and growth . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
1-(4-Fluorophenyl)biguanide hydrochloride can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)biguanide hydrochloride
- 1-(4-Bromophenyl)biguanide hydrochloride
- 1-(4-Methylphenyl)biguanide hydrochloride
These compounds share a similar biguanide structure but differ in the substituent on the phenyl ring. The presence of different substituents can significantly affect the chemical and biological properties of these compounds. For example, the fluorine atom in this compound imparts unique electronic and steric effects, making it distinct from its analogs .
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(4-fluorophenyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJTLZNKNUTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166827 | |
Record name | Biguanide, 1-(p-fluorophenyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16018-83-0 | |
Record name | Imidodicarbonimidic diamide, N-(4-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16018-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biguanide, 1-(p-fluorophenyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Fluorophenyl)biguanide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial properties of 1-(4-Fluorophenyl)biguanide hydrochloride?
A1: this compound exhibits a broad spectrum of antimicrobial activity. Studies have demonstrated its effectiveness against both bacteria and fungi. For instance, research highlights its potent activity against Escherichia coli and Staphylococcus aureus, two common bacterial species. [] This makes it a promising candidate for applications requiring antibacterial action, such as in the development of antimicrobial textiles.
Q2: How is this compound incorporated into textile finishing agents?
A2: this compound is a key component in certain mildew-proof and antibacterial finishing agents for textiles. These agents are typically applied to fabrics through dipping or padding methods. [] The presence of this compound in these formulations imparts long-lasting antibacterial and antifungal properties to the treated fabrics, contributing to hygiene and preventing microbial growth.
Q3: Has this compound been explored in other research contexts?
A3: Interestingly, this compound has appeared in crystallization studies involving the antibiotic nitrofurantoin. [] While not directly related to its antimicrobial properties, these investigations provide insights into the compound's crystallization behavior and potential for forming complexes with other molecules. This knowledge can be valuable for developing formulations or understanding its interactions in different chemical environments.
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